molecular formula C13H9ClO3S B7998333 Methyl 2-(2-chloro-5-thenoyl)benzoate

Methyl 2-(2-chloro-5-thenoyl)benzoate

Cat. No.: B7998333
M. Wt: 280.73 g/mol
InChI Key: KYJXQWMMUCLCRN-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-5-thenoyl)benzoate is an organic compound with the molecular formula C13H9ClO3S. It is a derivative of benzoic acid and contains a chlorinated thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-chloro-5-thenoyl)benzoate typically involves the esterification of 2-(2-chloro-5-thenoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(2-chloro-5-thenoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(2-chloro-5-thenoyl)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

    Methyl 2-bromo-5-chlorobenzoate: Similar in structure but contains a bromine atom instead of a thiophene ring.

    Methyl 2-(2-bromo-5-thenoyl)benzoate: Similar but with a bromine atom instead of chlorine.

    Methyl 2-(2-chloro-5-furoyl)benzoate: Similar but with a furan ring instead of a thiophene ring

Uniqueness: Methyl 2-(2-chloro-5-thenoyl)benzoate is unique due to the presence of the chlorinated thiophene ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-(5-chlorothiophene-2-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3S/c1-17-13(16)9-5-3-2-4-8(9)12(15)10-6-7-11(14)18-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJXQWMMUCLCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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